Ethyl 2-Bromo-5-iodobenzoate
Overview
Description
Ethyl 2-Bromo-5-iodobenzoate: is a chemical compound with the molecular formula C9H8BrIO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted with bromine and iodine atoms, respectively. This compound is used in various scientific research applications due to its unique chemical properties and reactivity .
Mechanism of Action
Target of Action
Ethyl 2-Bromo-5-iodobenzoate is a derivative of benzoic acid, which is often used in organic synthesis and as a pharmaceutical intermediate . .
Mode of Action
As a benzoic acid derivative, it may participate in various organic reactions, but the exact interactions with its potential targets remain unknown .
Pharmacokinetics
As a small organic molecule, it is likely to be absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-Bromo-5-iodobenzoate can be synthesized through a multi-step process involving the bromination and iodination of benzoic acid derivatives. One common method involves the esterification of 2-bromo-5-iodobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors to control temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-Bromo-5-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: It can participate in Heck and Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Heck Coupling: Palladium catalysts and bases such as triethylamine are commonly used.
Suzuki Coupling: Boronic acids and palladium catalysts are employed under basic conditions.
Major Products Formed:
Substituted Benzoates: Depending on the reagents used, various substituted benzoates can be formed.
Biaryl Compounds: Through coupling reactions, biaryl compounds are synthesized.
Scientific Research Applications
Ethyl 2-Bromo-5-iodobenzoate is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Methyl 2-Bromo-5-iodobenzoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.
3-Bromo-5-iodobenzoic Acid: The carboxylic acid derivative of the compound.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both bromine and iodine atoms, which provide distinct reactivity compared to other halogenated benzoates. This dual halogenation allows for selective functionalization and diverse applications in synthetic chemistry .
Properties
IUPAC Name |
ethyl 2-bromo-5-iodobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESBDCQWLOZBNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)I)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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